molecular formula C13H19N3O2 B3141898 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 491837-75-3

2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B3141898
CAS No.: 491837-75-3
M. Wt: 249.31 g/mol
InChI Key: GAWKBFPKAJYCNB-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone (CAS: 1638612-83-5) is a piperazine derivative featuring a 4-methoxyphenyl substituent on the piperazine ring and an aminoethanone moiety. Its structure combines a phenylpiperazine scaffold, common in CNS-targeting drugs, with an electron-donating methoxy group at the para position. The compound is synthesized via nucleophilic substitution or condensation reactions involving piperazine intermediates and halogenated acetophenones, as observed in analogous syntheses .

Properties

IUPAC Name

2-amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWKBFPKAJYCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-(4-methoxyphenyl)piperazine with ethyl chloroacetate, followed by the reduction of the resulting ester to yield the desired compound. The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the reduction step is commonly carried out using sodium borohydride .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or amides

Scientific Research Applications

2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of various chemical intermediates and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit the reuptake of monoamine neurotransmitters, similar to other piperazine derivatives .

Comparison with Similar Compounds

Structural and Substituent Variations

Pharmacological and Physicochemical Insights

  • Substituent Position: Para-substituents (e.g., 4-OCH₃, 4-NO₂) generally improve metabolic stability and receptor selectivity compared to ortho- or meta-substituents . Ortho-methoxy derivatives (e.g., 2-OCH₃ in biphenyl analogs) show reduced catalepsy, suggesting a favorable side-effect profile for antipsychotic applications .
  • Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) may improve binding to enzymes like CYP51 or enhance lipophilicity, as seen in antimalarial and antiparasitic agents .
  • QSAR Correlations :

    • QPlogBB (brain/blood partition coefficient) and electron affinity (EA) are critical predictors of antidopaminergic activity. The 4-methoxy group in the target compound may optimize QPlogBB for CNS penetration .

Biological Activity

2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone (CAS No. 491837-75-3) is a compound that has gained attention in pharmaceutical and biochemical research due to its potential biological activities. With a molecular formula of C13H19N3O2 and a molecular weight of 249.31 g/mol, this compound is primarily investigated for its role in drug development, especially concerning neurological disorders and receptor interactions.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. It may act as an agonist or antagonist, modulating neurotransmitter levels by inhibiting their reuptake, similar to other piperazine derivatives. This modulation can influence several biochemical pathways, particularly those related to neurotransmission and neuropharmacology .

Pharmacological Applications

Research indicates that this compound has several pharmacological applications:

  • Antidepressant Activity : The compound has been explored for its potential antidepressant effects, likely through its action on serotonin and norepinephrine pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease contexts .
  • Antichlamydial Activity : Some derivatives of similar piperazine compounds have shown effectiveness against Chlamydia infections, indicating a potential area for further exploration .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates neurotransmitter levels,
AntimicrobialExhibits potential antimicrobial properties
AntichlamydialEffective against Chlamydia infections

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the piperazine ring and the methoxyphenyl group significantly affect the biological activity of the compound.

Modification TypeEffect on ActivityReference
Methoxy Group PositionChanges in potency against various targets
Piperazine SubstituentsAlters receptor binding affinity

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of this compound, researchers found that the compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant. The study utilized various behavioral assays to assess mood and anxiety-related behaviors, demonstrating promising results .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds indicated that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling piperazine derivatives with carbonyl-containing intermediates. For example, a multi-step approach may include:

Boc-protection : Use tert-butoxycarbonyl (Boc) to protect the amine group during intermediate synthesis to prevent side reactions .

Nucleophilic substitution : React 4-(4-methoxyphenyl)piperazine with a suitably activated ethanone precursor (e.g., chloro- or bromo- derivatives) under reflux in aprotic solvents like DCM or THF.

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–80°C) and stoichiometric ratios (1:1.2 for piperazine:carbonyl precursor) to maximize yield (typically 50–70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the piperazine ring, methoxyphenyl group, and ethanone backbone. Key signals include:
  • 1H^1H: δ 3.7–3.8 ppm (methoxy -OCH3_3), δ 2.5–3.5 ppm (piperazine protons), δ 1.9–2.1 ppm (ethanone CH2_2) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated MW: ~277.3 g/mol) via ESI-MS or HRMS. Fragmentation patterns should align with cleavage of the piperazine-ethanone bond .
  • IR Spectroscopy : Identify amine (N-H stretch ~3300 cm1^{-1}) and ketone (C=O ~1700 cm1^{-1}) functional groups .

Q. What are the primary biological targets or receptor interactions associated with this compound?

  • Methodological Answer : Piperazine derivatives often target central nervous system (CNS) receptors (e.g., serotonin 5-HT1A_{1A} or dopamine D2_2) due to their structural mimicry of endogenous ligands. For this compound:

  • In silico docking : Use software like AutoDock to predict binding affinity to 5-HT1A_{1A} receptors, leveraging the methoxyphenyl group’s hydrophobic interactions .
  • In vitro assays : Perform competitive binding assays using radiolabeled ligands (e.g., 3H^3H-WAY-100635 for 5-HT1A_{1A}) in transfected HEK293 cells. Calculate IC50_{50} values to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodological Answer :

  • Core modifications :
  • Piperazine ring : Introduce substituents (e.g., methyl, fluorine) to enhance blood-brain barrier (BBB) penetration .
  • Methoxyphenyl group : Replace methoxy (-OCH3_3) with halogens (e.g., -F) to modulate electron density and receptor binding .
  • Assay design : Test analogs in functional assays (e.g., cAMP inhibition for GPCR activity) and compare EC50_{50}/IC50_{50} values. Use QSAR models to correlate substituent properties (logP, polar surface area) with activity .

Q. What strategies resolve low yields in the final deprotection step of the synthesis?

  • Methodological Answer :

  • Acid selection : Replace TFA with milder acids (e.g., HCl in dioxane) to reduce side reactions.
  • Temperature control : Conduct deprotection at 0–4°C to minimize degradation.
  • Purification : Use flash chromatography (silica gel, eluent: DCM/MeOH 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 2
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2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

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